molecular formula C25H24FIN2O3S B11450963 1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11450963
M. Wt: 578.4 g/mol
InChI Key: KBROHGKZGCIRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorine, iodine, and methoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorophenol and 4-iodoaniline, which are then subjected to various coupling reactions to form the desired product. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the fluorine or iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-2-phenyl-ethanone
  • 1-(4-iodophenyl)-4-methylpiperazine
  • 1-(4-(4-bromobenzyloxy)phenyl)ethanone

Uniqueness

1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms in the same molecule is relatively rare and can lead to enhanced reactivity and specificity in various applications.

Properties

Molecular Formula

C25H24FIN2O3S

Molecular Weight

578.4 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C25H24FIN2O3S/c1-30-23-13-16-11-12-29(25(33)28-19-7-5-18(27)6-8-19)22(21(16)14-24(23)31-2)15-32-20-9-3-17(26)4-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,28,33)

InChI Key

KBROHGKZGCIRGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)I)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.